Arg-gly-asp-ser
Übersicht
Beschreibung
The RGDS peptide is a synthetic peptide sequence composed of arginine, glycine, aspartic acid, and serine. It is derived from the naturally occurring RGD peptide, which is a cell adhesion motif found in many extracellular matrix and plasma proteins. The RGDS peptide is known for its ability to bind to integrin receptors on the cell surface, making it a valuable tool in various biomedical applications, particularly in cancer therapy and tissue engineering .
Wirkmechanismus
Target of Action
Arg-Gly-Asp-Ser (RGDS) is a tetrapeptide that primarily targets integrins, a family of cell adhesion proteins . Integrins recognize and bind to the RGDS sequence, which is found within many matrix proteins, including fibronectin . The interaction between RGDS and integrins plays a crucial role in cell adhesion to the extracellular matrix (ECM) .
Mode of Action
RGDS interacts with its targets, the integrins, by binding to them . This binding promotes the attachment of cells to fibronectin and synthetic fibronectin peptides coupled to protein-coated plastic . Furthermore, the free RGDS peptide has been found to inhibit the attachment of cells to fibronectin-coated substrates .
Biochemical Pathways
The binding of RGDS to integrins affects several biochemical pathways. It influences cell adhesion to the extracellular matrix (ECM), a process that is crucial for various cellular functions, including differentiation, proliferation, and chemoresistance . The RGDS sequence is recognized by eight members of the integrin family, all of which are part of the RGD binding family .
Pharmacokinetics
Research has shown that rgds can be formulated into lipid nanoparticles (lnps) for targeted mrna delivery . These LNPs have been shown to have effective mRNA encapsulation and transfection .
Result of Action
The primary result of RGDS action is the modulation of cell adhesion to the ECM. By binding to integrins, RGDS promotes cell attachment to fibronectin and inhibits attachment to fibronectin-coated substrates . This can influence various cellular processes, including differentiation and proliferation .
Action Environment
The action of RGDS can be influenced by various environmental factors. For instance, the presence of other proteins in the ECM can affect the binding of RGDS to integrins . Additionally, the formulation of RGDS into LNPs can enhance its stability and efficacy .
Biochemische Analyse
Biochemical Properties
Arg-Gly-Asp-Ser interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit the function of integrin receptors . It also binds directly and specifically to pro-caspase-8, pro-caspase-9, and pro-caspase-3 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting cell adhesion on a wide range of substrates . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to integrin receptors, inhibiting their function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von RGDS-Peptiden erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS), ein weit verbreitetes Verfahren zur Peptidproduktion. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure (Serin) an einen festen Harzträger. Die Peptidkette wird dann durch sequentielle Zugabe geschützter Aminosäuren (Asparaginsäure, Glycin und Arginin) durch Kupplungsreaktionen verlängert. Jeder Kupplungsschritt wird von einer Entschützung gefolgt, um die Schutzgruppen zu entfernen, wodurch die Zugabe der nächsten Aminosäure ermöglicht wird. Das endgültige Peptid wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion von RGDS-Peptiden folgt ähnlichen Prinzipien wie die Synthese im Labormaßstab, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig verwendet, um den Prozess zu rationalisieren und eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren, wie z. B. präparative HPLC, erhöht die Qualität des Endprodukts weiter .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Das RGDS-Peptid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, falls vorhanden.
Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.
Substitution: Funktionelle Gruppen am Peptid können durch andere chemische Gruppen substituiert werden, um seine Eigenschaften zu verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Jod können als Oxidationsmittel verwendet werden.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.
Substitution: Verschiedene Reagenzien, wie z. B. Carbodiimide und Succinimide, können für die Substitution von funktionellen Gruppen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. Beispielsweise kann die Oxidation zur Bildung von disulfidverbrückten Dimeren führen, während Substitutionsreaktionen Peptide mit veränderten funktionellen Gruppen liefern können .
Wissenschaftliche Forschungsanwendungen
Das RGDS-Peptid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifizierungsverfahren verwendet.
Biologie: Wird in Zell-Adhäsionsstudien eingesetzt, um Zell-Matrix-Interaktionen zu untersuchen.
Medizin: Wird in zielgerichteten Arzneistoffabgabesystemen eingesetzt, insbesondere für die Krebstherapie, da es aufgrund seiner Fähigkeit, an Integrinrezeptoren auf Tumorzellen zu binden, eingesetzt wird.
Industrie: Anwendung bei der Entwicklung von Biomaterialien für die Gewebezüchtung, wie z. B. Gerüste für die Knochen- und Knorpelregeneration
Wirkmechanismus
Das RGDS-Peptid entfaltet seine Wirkungen durch Bindung an Integrinrezeptoren auf der Zelloberfläche. Integrine sind transmembranäre Rezeptoren, die Zell-Zell- und Zell-extrazelluläre Matrix-Interaktionen vermitteln. Die Bindung des RGDS-Peptids an Integrine löst intrazelluläre Signalwege aus, die verschiedene zelluläre Prozesse regulieren, darunter Zell-Adhäsion, Migration, Proliferation und Überleben. Dieser Mechanismus ist besonders wichtig in der Krebstherapie, wo das Peptid Tumorzellen angreifen und deren Wachstum hemmen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
RGD-Peptid: Das Stammpeptid, von dem RGDS abgeleitet ist. Es fehlt das Serinrest, aber es behält ähnliche Integrin-Bindungseigenschaften.
iRGD-Peptid: Eine internalisierende Variante des RGD-Peptids, die in Tumorzellen eindringen und Therapeutika effektiver abgeben kann.
RGD-modifizierte Peptide: Verschiedene Peptide, die mit dem RGD-Motiv modifiziert wurden, um ihre Zielfähigkeiten zu verbessern
Einzigartigkeit des RGDS-Peptids
Das RGDS-Peptid ist aufgrund des Vorhandenseins des Serinrestes einzigartig, der seine Löslichkeit und Stabilität verbessern kann. Diese Modifikation ermöglicht im Vergleich zum Stamm-RGD-Peptid vielseitigere Anwendungen in der biomedizinischen Forschung und Therapie .
Biologische Aktivität
Arg-Gly-Asp-Ser (RGDS) is a peptide sequence that plays a crucial role in cell adhesion and signaling through its interaction with integrins, a family of cell surface receptors. This sequence is derived from the extracellular matrix proteins and has been extensively studied for its biological activities, particularly in the context of cell adhesion, migration, and proliferation. The following sections detail the biological activity of RGDS, supported by research findings, tables summarizing key data, and case studies.
RGDS interacts primarily with integrins, facilitating cell adhesion to the extracellular matrix (ECM). The binding of RGDS to integrins initiates a cascade of intracellular signaling pathways that influence various cellular functions. The biological activity of RGDS can be attributed to its ability to mimic ECM proteins, thus influencing cell behavior in physiological and pathological contexts.
Key Mechanisms:
- Cell Adhesion : RGDS promotes adhesion of various cell types, including fibroblasts and endothelial cells, by binding to integrin receptors such as αvβ3 and α5β1.
- Cell Migration : By enhancing adhesion, RGDS also facilitates cell migration, which is critical during wound healing and tissue regeneration.
- Signal Transduction : The engagement of integrins by RGDS activates signaling pathways that regulate cell survival, proliferation, and differentiation.
1. Structural Insights
Studies using NMR spectroscopy have shown that RGDS can adopt specific secondary structures in solution that are essential for its biological function. For instance, RGDS forms a type II beta-turn at physiological pH, which is critical for its interaction with integrins .
2. In Vitro Studies
In vitro experiments have demonstrated that RGDS enhances the adhesion of NIH/3T3 cells significantly compared to controls. As shown in Table 1, the relative cell adhesion ratio on RGDS-coated surfaces was 2.5-fold higher than on surfaces without the peptide .
Peptide Sequence | Relative Cell Adhesion Ratio |
---|---|
RGDS | 2.5 |
Control | 1.0 |
3. Case Studies
Case Study 1: Thrombolytic Activity
A study evaluated the thrombolytic potency of a complex formed with UK/PD-RGDS (urokinase-functionalized with RGDS). The results indicated that this complex exhibited enhanced thrombolytic activity compared to unmodified urokinase, demonstrating the potential of RGDS in therapeutic applications for clot dissolution .
Case Study 2: Glioblastoma Treatment
In another study focusing on glioblastoma, hydrogels functionalized with RGDS were developed to disrupt fibronectin-mediated interactions between tumor cells and the ECM. The RGDS-functionalized hydrogels not only facilitated cell apoptosis but also showed cytotoxic effects independent of drug incorporation . This highlights the potential use of RGDS in targeting tumor microenvironments.
Tissue Engineering
RGDS peptides are widely utilized in tissue engineering as scaffolds to enhance cell attachment and proliferation. By incorporating RGDS into biomaterials, researchers aim to create more effective scaffolds for regenerative medicine.
Cancer Therapy
The ability of RGDS to disrupt tumor cell adhesion presents opportunities for developing novel cancer therapies. By inhibiting integrin-mediated interactions, RGDS can potentially reduce metastasis and improve treatment efficacy.
Eigenschaften
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRFRJQMBSBXGO-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920002 | |
Record name | 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91037-65-9 | |
Record name | Arginyl-glycyl-aspartyl-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FIBRONECTIN TETRAPEPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC6UDA2MFC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The primary target of RGDS is a family of cell surface receptors called integrins [, , , , ]. These receptors are transmembrane proteins that mediate cell-to-cell and cell-to-extracellular matrix interactions.
ANone: Binding of RGDS to integrins triggers a cascade of intracellular signaling events that regulate various cellular processes, including:
- Cell adhesion: RGDS promotes cell attachment to extracellular matrix proteins like fibronectin and vitronectin [, , , , ]. This interaction is crucial for cell anchorage, spreading, and migration.
- Cell migration: RGDS plays a vital role in cell movement by providing traction points for cells to adhere to and migrate along the extracellular matrix [, , ]. This process is essential for wound healing, tissue development, and immune response.
- Focal adhesion formation: RGDS binding to integrins promotes the formation of focal adhesions, which are specialized structures that link the extracellular matrix to the intracellular cytoskeleton [, ]. Focal adhesions are crucial for cell signaling, mechanotransduction, and force generation.
- Cell signaling: Integrin engagement by RGDS activates intracellular signaling pathways, such as focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways [, ]. These pathways regulate gene expression, cell proliferation, differentiation, and survival.
ANone: The molecular formula of RGDS is C14H26N6O7. It has a molecular weight of 390.4 g/mol.
A: NMR studies have been conducted on cyclic analogs of RGDS, revealing preferred conformations and providing insights into structure-activity relationships []. These studies often employ high-field 1H NMR techniques and computational methods to determine the three-dimensional structure and dynamics of the peptide.
ANone: Modifications to the RGDS sequence can significantly influence its activity:
- Flanking residues: The amino acids surrounding the core RGDS sequence can modulate its affinity for integrins [, , ]. For example, the addition of a proline residue after the serine can enhance binding to certain integrins.
- Cyclization: Forming cyclic peptides by linking the N- and C-termini can increase potency and stability compared to linear RGDS [, ]. This is because cyclization restricts the conformational flexibility of the peptide, potentially leading to a more favorable binding conformation.
- N-terminal modifications: Acetylation or other modifications at the N-terminus can enhance stability and improve pharmacokinetic properties [, ]. These modifications can protect the peptide from enzymatic degradation and enhance its bioavailability.
- D-amino acid substitutions: Replacing L-amino acids with their D-isomers can increase resistance to proteolysis and improve stability [, ]. D-amino acids are less prone to cleavage by proteases, thus prolonging the peptide's half-life in vivo.
ANone: Various in vitro assays are employed to assess the biological effects of RGDS, including:
- Cell adhesion assays: Quantifying the number of cells adhering to RGDS-coated surfaces provides insights into its ability to promote cell attachment [, , ].
- Cell migration assays: Scratch assays or transwell migration assays measure the ability of cells to move across a barrier in the presence or absence of RGDS [, ].
- Proliferation assays: Measuring cell growth and division in response to RGDS treatment helps determine its effects on cell proliferation [, , ].
- Apoptosis assays: Evaluating cell death markers, such as caspase activation and DNA fragmentation, can reveal the pro-apoptotic or anti-apoptotic effects of RGDS [, ].
ANone: Yes, RGDS has been tested in various animal models to evaluate its therapeutic potential:
- Tumor metastasis models: RGDS and its analogs have shown promise in inhibiting tumor metastasis in animal models by interfering with tumor cell adhesion and extravasation [, , ].
- Wound healing models: The ability of RGDS to promote cell migration and matrix deposition makes it a potential candidate for wound healing applications [].
- Thrombosis models: RGDS can interfere with platelet aggregation, suggesting its potential as an antithrombotic agent [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.